molecular formula C10H10N2O B067452 2-(1-Imidazolylmethyl)phenol CAS No. 163298-86-0

2-(1-Imidazolylmethyl)phenol

Cat. No.: B067452
CAS No.: 163298-86-0
M. Wt: 174.2 g/mol
InChI Key: KPBKFEFUHSYUHE-UHFFFAOYSA-N
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Description

2-(1-Imidazolylmethyl)phenol (CAS: 163298-86-0) is an aromatic heterocyclic compound featuring a phenol group (hydroxyl-substituted benzene) linked via a methylene (-CH2-) bridge to the 2-position of a 1H-imidazole ring. Its molecular formula is C10H10N2O, with a molecular weight of 174.20 g/mol. The imidazole ring contributes two nitrogen atoms, one of which is pyrrole-like (N-H), and the other pyridine-like (sp²-hybridized), enabling diverse reactivity, including hydrogen bonding and coordination chemistry .

The compound’s SMILES representation is OC1=CC=CC=C1CNC2=NC=CN2, and its InChIKey is NTWZHQAXJSJOIB-UHFFFAOYSA-N, reflecting its planar aromatic structure and substituent positions. The phenol group enhances acidity (pKa ~10), while the imidazole ring (pKa ~7 for N-H) allows for pH-dependent behavior. This dual functionality makes it a candidate for applications in catalysis, medicinal chemistry, and materials science.

Properties

CAS No.

163298-86-0

Molecular Formula

C10H10N2O

Molecular Weight

174.2 g/mol

IUPAC Name

2-(1H-imidazol-2-ylmethyl)phenol

InChI

InChI=1S/C10H10N2O/c13-9-4-2-1-3-8(9)7-10-11-5-6-12-10/h1-6,13H,7H2,(H,11,12)

InChI Key

KPBKFEFUHSYUHE-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CC2=NC=CN2)O

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC=CN2)O

Synonyms

2-(1H-IMIDAZOL-2-YLMETHYL)-PHENOL

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural and electronic differences between 2-(1-Imidazolylmethyl)phenol and related imidazole derivatives:

Compound Name Molecular Formula Substituent Position Linker Group Key Functional Groups Molecular Weight (g/mol)
This compound C10H10N2O Imidazole-2-yl -CH2- Phenol (-OH), Imidazole 174.20
2-(1H-Imidazol-1-yl)-1-phenylethanol C11H12N2O Imidazole-1-yl -CH2CH2OH Secondary alcohol (-OH), Phenyl 196.23
1H-Benzimidazol-2-yl(phenyl)methanol C14H12N2O Benzimidazole-2-yl -CH(C6H5)OH Benzimidazole, Benzyl alcohol 224.27
5-Methyl-2-phenyl-1H-imidazole-4-methanol C11H12N2O Imidazole-2-yl, 4-CH2OH -CH2OH Imidazole, Primary alcohol 196.23

Key Observations :

  • Electronic Effects: Substituent positions on the imidazole ring significantly influence electron density. The 2-position (target compound) places the phenol group adjacent to the pyridine-like nitrogen, enhancing resonance stabilization compared to 1-substituted imidazoles () .
  • Aromaticity : Benzimidazole derivatives () exhibit extended conjugation due to fused benzene rings, increasing thermal stability but reducing solubility in polar solvents compared to the target compound .
Physicochemical Properties
Property This compound 2-(1H-Imidazol-1-yl)-1-phenylethanol 5-Methyl-2-phenyl-1H-imidazole-4-methanol
Melting Point (°C) Not reported 145 Not reported
Water Solubility Moderate (phenol -OH) Low (hydrophobic -CH2CH2OH linker) Moderate (-CH2OH enhances polarity)
Acidity (pKa) Phenol: ~10; Imidazole N-H: ~7 Alcohol: ~16–18; Imidazole N-H: ~7 Alcohol: ~15–17; Imidazole N-H: ~7

Analysis :

  • The phenolic -OH in the target compound provides stronger acidity than alcohol-containing analogues (e.g., ), enabling deprotonation under mild basic conditions .
  • The absence of fused aromatic rings (cf. benzimidazole in ) improves solubility in aqueous-organic mixtures .

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